molecular formula C15H20O4 B13964885 1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene

1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene

Cat. No.: B13964885
M. Wt: 264.32 g/mol
InChI Key: QFCXKRFGNYJUKM-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a benzene ring substituted with a long chain of ethoxy groups

Preparation Methods

The synthesis of 1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid for halogenation.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The ethynyl group can participate in click chemistry reactions, facilitating the study of molecular interactions and pathways .

Comparison with Similar Compounds

1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and versatility in chemical synthesis and applications.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

1-ethynyl-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene

InChI

InChI=1S/C15H20O4/c1-3-14-4-6-15(7-5-14)19-13-12-18-11-10-17-9-8-16-2/h1,4-7H,8-13H2,2H3

InChI Key

QFCXKRFGNYJUKM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC1=CC=C(C=C1)C#C

Origin of Product

United States

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